molecular formula C10H9NO7S2 B1199971 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid CAS No. 90-20-0

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid

Cat. No.: B1199971
CAS No.: 90-20-0
M. Wt: 319.3 g/mol
InChI Key: APRRQJCCBSJQOQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid typically involves the reduction, sulfonation, and further reactions of nitronaphthalene . The general synthetic route includes:

    Reduction of Nitronaphthalene: Nitronaphthalene is reduced to aminonaphthalene.

    Sulfonation: The aminonaphthalene undergoes sulfonation to introduce sulfonic acid groups.

    Further Reactions: Additional reactions are carried out to obtain the final product.

Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and diazonium salts. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid primarily involves its ability to absorb ultraviolet light and re-emit it as visible light, thereby enhancing the brightness and whiteness of materials. The molecular targets and pathways involved in this process are related to its interaction with the material’s surface and the subsequent emission of light .

Comparison with Similar Compounds

Properties

IUPAC Name

4-amino-5-hydroxynaphthalene-2,7-disulfonic acid
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO7S2/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRRQJCCBSJQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046981
Record name 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid
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Molecular Weight

319.3 g/mol
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Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-
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CAS No.

90-20-0, 90431-97-3, 94552-30-4, 98073-05-3, 90432-00-1, 98072-99-2, 312693-54-2
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Record name 1-Naphthol-8-amino-3,6-disulfonic acid
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Record name 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-
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Record name 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid
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Record name 4-amino-5-hydroxynaphthalene-2,7-disulphonic acid
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Record name 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, coupled with 6-amino-4-hydroxy-2-naphthalenesulfonic acid and diazotized 2-(4-aminophenyl)-1H-benzimidazol-5-amine
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Record name 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with diazotized 3,3'-dichloro[1,1'-biphenyl]-4,4'-diamine and 5,5'-oxybis[1,3-benzenediol], sodium salts
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Record name 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with diazotized 2-[(4-aminophenyl)amino]-5-nitrobenzenesulfonic acid, diazotized 4-nitrobenzenamine and resorcinol, potassium sodium salts
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Record name 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt hydrate
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Record name 1-NAPHTHOL-8-AMINO-3,6-DISULFONIC ACID
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Synthesis routes and methods I

Procedure details

32.3 parts of 4,5-dichloro-1-(N'-difluorotriazin-2'-ylaminoethyl)-pyridaz-6-one are dissolved in 150 parts by volume of N-methylpyrrolidone, and the solution is added dropwise at 40° C. to a neutral aqueous solution of 26.8 g of 1,4-phenylenediamine-2,5-disulfonic acid. The pH is then kept at 6 for 4 hours with a little sodium bicarbonate. The mixture is then cooled to 0° C. with ice and diazotized with sodium nitrite in the presence of hydrochloric acid, and the resulting diazo suspension is added to a suspension of the red monoazo dye obtained from 17.3 parts of aniline-4-sulfonic acid and 31.3 parts of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid by a method similar to that described in Example 1. Coupling is completed overnight at pH 5.5-6, and the product is precipitated with 250 parts of sodium chloride, filtered off and dried under mild conditions to give the dye of the formula ##STR55## in the form of a black powder, which dyes cotton in navy hues possessing generally good fastness properties.
[Compound]
Name
4,5-dichloro-1-(N'-difluorotriazin-2'-ylaminoethyl)-pyridaz-6-one
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26.8 g
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[Compound]
Name
diazo
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reactant
Reaction Step Six
[Compound]
Name
monoazo
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Reaction Step Six

Synthesis routes and methods II

Procedure details

The above dyes can be prepared by a conventional method. For example, the dye (5) can be prepared as follows: One mole of 4,4'-diaminostilbene 2,2'-disulfonic acid is dissolved in water. To this solution, (1) 2 moles of cyanuric chloride dissolved in acetone and (2) an aqueous solution of sodium carbonate are simultaneously added at temperatures below 0° C., with the mixuture kept unalkaline, thereby allowing the added components to react for 2 hours. To the above reaction mixture is added a monoazo dye obtained by a conventional reaction of H-acid and o-toluidine. The monoazo dye is dissolved in the reaction mixture. To this reaction mixture, an aqueous solution of sodium carbonate is further added, with the reaction mixture kept unalkaline, so that the reaction mixture is allowed to react at room temperature for 10 hours. Thereafter, the temperature of the reaction mixture is gradually raised to 60° C. and the reaction is continued for 1 hour. Aniline and sodium carbonate are then added to the reaction mixture and the temperature of the reaction mixture is raised to 90° C., so that the reaction is further continued for 3 hours. After cooling the reaction mixture, the dye (5) is obtained by a salting-out technique using a 20% aqueous solution of sodium chloride.
[Compound]
Name
( 5 )
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Synthesis routes and methods III

Procedure details

The suspension of the diazonium betaine was run into a precooled solution of the sodium salt of 28 g of 1-amino-8-hydroxy-2-(2',5'-dihydroxysulfonylphenylazo)naphthalene-3,6-disulfonic acid (obtained by strongly acid coupling of diazotized aniline-2,5-disulfonic acid to 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) in 300 ml of water, and the pH was brought to 5 with 25% strength by weight aqueous sodium acetate solution. After stirring had been carried out for two hours at from 10° to 15° C., the resulting dye of the formula ##STR15## was precipitated by saturation with potassium chloride, filtered off under suction and reacted further as a water-moist filter residue.
Name
Quantity
300 mL
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Name
diazonium betaine
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1-amino-8-hydroxy-2-(2',5'-dihydroxysulfonylphenylazo)naphthalene-3,6-disulfonic acid
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Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid
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4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid
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Reactant of Route 5
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Reactant of Route 6
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4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid

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